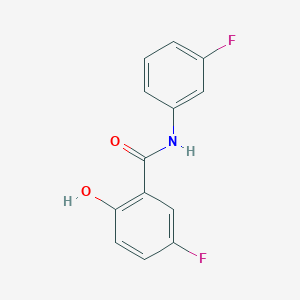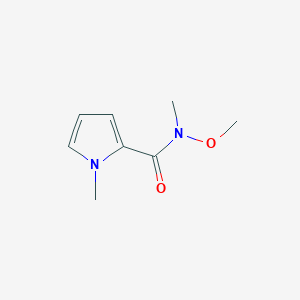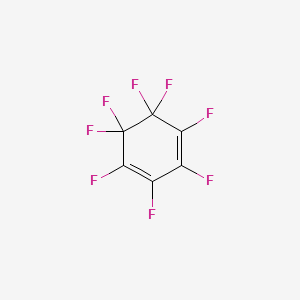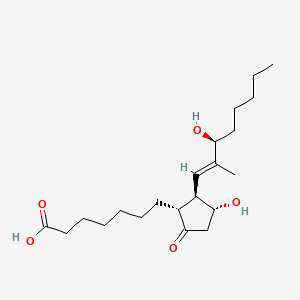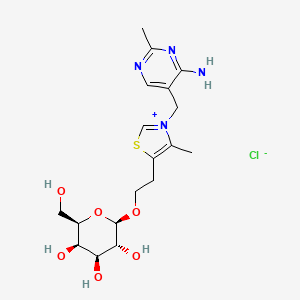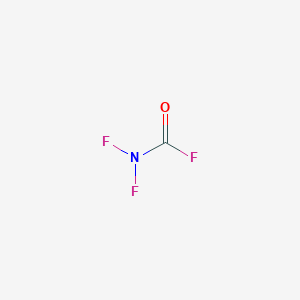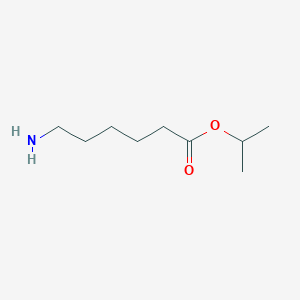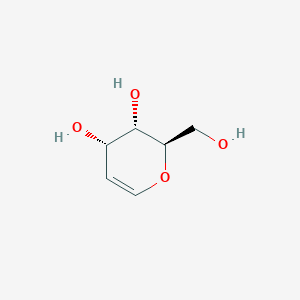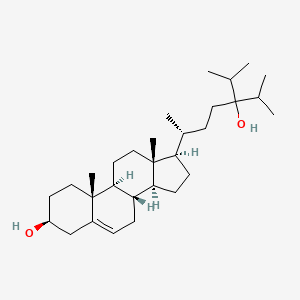
4,5-Dehydro-Capsaicin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dehydro-Capsaicin is a naturally occurring compound found in chili peppers, specifically within the Capsicum genus. It is a capsaicinoid, a class of compounds responsible for the pungency of chili peppers. The molecular formula of this compound is C18H25NO3, and it has a molecular weight of 303.4 g/mol . This compound is known for its potential therapeutic applications and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dehydro-Capsaicin typically involves the condensation of vanillylamine with a suitable acid chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the extraction of capsaicinoids from chili peppers followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify this compound from other capsaicinoids .
化学反応の分析
Types of Reactions: 4,5-Dehydro-Capsaicin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivative.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted amides and aromatic compounds.
科学的研究の応用
4,5-Dehydro-Capsaicin has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,5-Dehydro-Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is a ligand-gated cation channel found on nociceptive nerve fibers. When this compound binds to TRPV1, it induces depolarization and the initiation of action potentials, leading to the sensation of pain. Prolonged exposure results in desensitization of the sensory neurons, reducing pain perception .
類似化合物との比較
Capsaicin: The most well-known capsaicinoid, responsible for the pungency of chili peppers.
Dihydrocapsaicin: A hydrogenated derivative of capsaicin with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with a slightly different structure and potency.
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
(4E,6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-4,6-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h4-6,8,10-12,14,20H,7,9,13H2,1-3H3,(H,19,21)/b5-4+,8-6- |
InChIキー |
QHRKXNFUKSSHEC-LMJRQTCTSA-N |
異性体SMILES |
CC(C)/C=C\C=C\CCC(=O)NCC1=CC(=C(C=C1)O)OC |
正規SMILES |
CC(C)C=CC=CCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13422701.png)
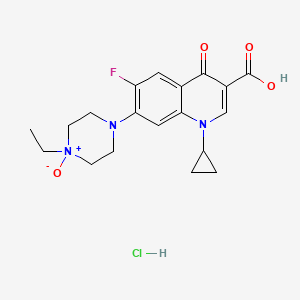
![1-[(Z)-1-fluorobut-2-en-2-yl]naphthalene](/img/structure/B13422726.png)
